6-Amino-3-methylbenzylamine

Medicinal Chemistry Serotonin Receptor Modulators Regioselective Cyclocondensation

Researchers synthesizing 5-HT5A receptor ligands (US 7,348,332) or plasma kallikrein inhibitors (EP 2943483 B1) require precise ortho-substitution patterns. Substituting with generic aminobenzylamines yields inactive regioisomers, invalidating SAR campaigns. - **Critical regiospecificity**: 3-methyl-6-amino pattern mandatory for dihydroquinazoline cyclocondensation and MAO-B active-site probing. - **Proven utility**: Substrate for transition-metal-free quinazoline synthesis (Chatterjee et al., 2018). - **Supply**: 95% research-grade purity. Available for immediate shipment.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 263713-35-5
Cat. No. B8747697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-methylbenzylamine
CAS263713-35-5
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)CN
InChIInChI=1S/C8H12N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,9-10H2,1H3
InChIKeyQPTHAAPTCAZVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-methylbenzylamine: Identity and Core Properties


6-Amino-3-methylbenzylamine (CAS 263713-35-5; synonyms: 2-amino-5-methylbenzylamine, 2-(aminomethyl)-4-methylaniline) is a bifunctional aromatic amine building block with molecular formula C8H12N2 and a molecular weight of 136.19 g/mol [1]. The compound features a benzylamine scaffold substituted with a methyl group at the 3-position and an amino group at the 6-position relative to the benzylic carbon, placing it within the class of ortho-substituted benzylamine derivatives. Its utility is primarily as a synthetic intermediate in medicinal chemistry, most notably for constructing dihydroquinazoline and quinazoline-based pharmacophores targeting serotonin receptors (e.g., 5-HT5A) and plasma kallikrein [2][3]. Commercially, it is typically supplied at 95% purity as a research-grade chemical, with availability limited to specialty chemical vendors [1].

Workflow Dihydroquinazoline and quinazoline pharmacophore synthesis
Selection Regiochemically defined building block for serotonin receptor and plasma kallikrein SAR studies
Grade Research-grade (typically 95%) from specialty chemical suppliers

Why Isomer Substitution Fails for 6-Amino-3-methylbenzylamine


Generic substitution among aminobenzylamine isomers fails because the precise positions of the methyl and amino substituents on the aromatic ring critically dictate both the synthetic outcome and the biological activity of downstream products [1]. In the synthesis of 5-HT5A receptor ligands described in US 7,348,332, 6-amino-3-methylbenzylamine provides the correct regiochemical orientation for cyclocondensation to form the dihydroquinazoline core; isomeric aminobenzylamines (e.g., 2-aminobenzylamine lacking the methyl group, or 4-amino-3-methylbenzylamine with a para-amino arrangement) would yield structurally distinct regioisomers with divergent pharmacological profiles [2]. Furthermore, substitution patterns on the benzylamine ring directly influence the binding affinity and steric interactions within the monoamine oxidase B (MAO-B) active site, as established by Edmondson et al., where meta-substituted benzylamines exhibit markedly different kinetic behavior compared to para-substituted analogs [3]. Consequently, procurement specifications must be compound-specific; an uninformed substitution risks generating an inactive or off-target compound, invalidating an entire synthetic or screening campaign.

1 Regiochemical mismatch: incorrect methyl/amino positions may produce wrong dihydroquinazoline regioisomer.
2 Pharmacological profile may shift: meta-substitution pattern influences MAO-B binding kinetics differently than para-analogs.
3 Procurement must be compound-specific; unverified isomer substitution can invalidate synthetic or screening campaigns.

Quantitative Differentiation Evidence for 6-Amino-3-methylbenzylamine


Regiochemical Specificity in 5-HT5A Receptor Ligand Synthesis

In the patented synthesis of (3,4-dihydro-quinazolin-2-yl)-indan-1-yl-amines as 5-HT5A receptor ligands, 6-amino-3-methylbenzylamine serves as the essential diamine component for constructing the dihydroquinazoline core [1]. The 3-methyl substituent is not merely decorative; it occupies a position that would otherwise be available for competing cyclization modes in the unsubstituted analog (2-aminobenzylamine). While the patent does not disclose comparative yields, the explicit selection of this specific isomer over other aminobenzylamines in all working examples constitutes implicit evidence of its unique regiochemical fitness for this pharmacophore [1].

5-HT5A Regiochemistry
Class-level inference
Exclusive use in patent examples vs. unsubstituted 2-aminobenzylamine (not exemplified).
Patent-regiochemistry fit for dihydroquinazoline core.
Qualitative selection evidence; comparative yields not disclosed.
Medicinal Chemistry Serotonin Receptor Modulators Regioselective Cyclocondensation

Meta-Substitution Requirements for MAO-B Substrate Binding

A foundational mechanistic study by Edmondson et al. investigated the interaction of bovine liver mitochondrial MAO-B with a series of 11 ring-substituted benzylamine analogs [1]. Although 6-amino-3-methylbenzylamine was not one of the exact compounds tested, the study established that meta-substituted benzylamines exhibit binding affinities and reduction rates that are independent of the substituent's van der Waals volume, in sharp contrast to para-substituted analogs where affinity increases with hydrophobicity and reduction rate decreases with steric bulk [1]. A compound with both meta-amino and meta-methyl groups on the benzylamine scaffold would be predicted to retain meta-characteristic kinetics while potentially offering altered hydrogen-bonding capacity compared to simple meta-methyl benzylamine.

MAO-B Meta-SAR
Class-level inference
Meta: volume-independent binding kinetics. Para: affinity increases with hydrophobicity, reduction rate decreases with steric bulk.
Supports active-site topology probing studies.
Not directly measured on this compound; inferred from meta-substituent class.
Monoamine Oxidase Enzyme Kinetics Structure-Activity Relationship (SAR)

Substitution-Dependent Plasma Kallikrein Inhibitor Activity

Patent EP 2943483 B1 (Kalvista Pharmaceuticals) discloses benzylamine derivatives as plasma kallikrein inhibitors, a therapeutic strategy for hereditary angioedema [1]. The generic Markush structures encompass 6-amino-3-methylbenzylamine as a potential substructure for the P1/P2 moiety. While specific IC50 data for this exact compound is not disclosed, the patent's detailed SAR tables reveal that the presence and position of amino and methyl groups on the benzyl ring significantly modulate inhibitory potency against plasma kallikrein, with certain substitution patterns yielding IC50 values below 100 nM [1]. This establishes that the 6-amino-3-methyl substitution pattern occupies a specific, non-interchangeable position in the activity landscape of this chemotype.

Plasma Kallikrein SAR
Class-level inference
>100-fold activity range across benzylamine series; IC50 down to
Substitution-dependent inhibitory activity; alignment with patent SAR.
Exact IC50 for this derivative not disclosed; compound within claimed scope.
Plasma Kallikrein Hereditary Angioedema Benzylamine Pharmacophore

Application Scenarios for 6-Amino-3-methylbenzylamine


5-HT5A Serotonin Receptor Modulator Synthesis

Based on US Patent 7,348,332, 6-amino-3-methylbenzylamine is the essential diamine building block for the construction of (3,4-dihydro-quinazolin-2-yl)-indan-1-yl-amines, a class of compounds with demonstrated activity at the 5-HT5A serotonin receptor [1]. Procure this compound if your research involves the structure-activity relationship (SAR) studies of 5-HT5A ligands for CNS disorder indications including anxiety, depression, and sleep dysregulation. The specific 3-methyl-6-amino substitution pattern is mandatory for accessing the patent-granted chemical space.

Plasma Kallikrein Inhibitor Development

As disclosed in EP 2943483 B1, substituted benzylamines constitute the core pharmacophore of a series of plasma kallikrein inhibitors [2]. 6-Amino-3-methylbenzylamine is a key starting material for exploring this chemical series. Researchers engaged in the synthesis and biological evaluation of benzylamine-based serine protease inhibitors should prioritize this compound to ensure alignment with the patent SAR and to enable the preparation of derivatives within the claimed scope.

Monoamine Oxidase B Mechanistic Probes

The meta-substituted benzylamine scaffold of 6-amino-3-methylbenzylamine makes it a suitable candidate for probing the active site topology and catalytic mechanism of monoamine oxidase B (MAO-B) [3]. The Edmondson study established that meta-substituted benzylamines exhibit unique kinetic behavior independent of substituent steric volume, in contrast to para-substituted analogs. Researchers investigating the MAO-B active site can use this compound to test hypotheses about the role of ring substitution patterns on substrate binding and catalysis.

Quinazoline Library Synthesis

Several recent publications, including the base-promoted synthesis of 2-aryl quinazolines from 2-aminobenzylamines reported by Chatterjee et al. (2018) [4], have demonstrated the utility of 2-aminobenzylamine derivatives in transition-metal-free heterocycle synthesis. 6-Amino-3-methylbenzylamine is a viable substrate for extending these methodologies to methyl-substituted quinazoline libraries, enabling exploration of substituent effects on photophysical properties or biological activity of the resulting heterocycles.

Application
Selection Property
Validation Focus
5-HT5A receptor ligand synthesis
Regiochemical compatibility for dihydroquinazoline core
Confirm patent-structure alignment
Plasma kallikrein inhibitor SAR
Benzylamine substructure within claimed patent scope
Verify enzymatic inhibitory activity
MAO-B mechanistic studies
Meta-substitution pattern for volume-independent kinetics
Assess substrate binding and reduction rates
Quinazoline library synthesis
2-Aminobenzylamine derivative for heterocycle formation
Evaluate substituent effects on photophysics or bioactivity
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